2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile
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Overview
Description
2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile is a heterocyclic organic compound with a quinoline backbone This compound is notable for its unique structural features, which include a hydroxyl group at the 2-position, methyl groups at the 5 and 7 positions, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-amino-5,7-dimethylquinoline with a suitable nitrile source, followed by cyclization and subsequent hydroxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Hydroxyquinoline: Lacks the methyl and carbonitrile groups, resulting in different chemical properties and reactivity.
5,7-Dimethylquinoline: Lacks the hydroxyl and carbonitrile groups, affecting its biological activity and applications.
3-Cyanoquinoline: Lacks the hydroxyl and methyl groups, leading to variations in its chemical behavior.
Uniqueness: 2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and carbonitrile groups, along with the methyl substitutions, makes it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
5,7-dimethyl-2-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-3-8(2)10-5-9(6-13)12(15)14-11(10)4-7/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGMGMFCIPVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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